Product packaging for Lenalidomide-PEG3-iodine(Cat. No.:)

Lenalidomide-PEG3-iodine

Cat. No.: B11937104
M. Wt: 502.3 g/mol
InChI Key: OTGXRHVQVDOJKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lenalidomide-PEG3-iodine is a useful research compound. Its molecular formula is C19H23IN2O6 and its molecular weight is 502.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23IN2O6 B11937104 Lenalidomide-PEG3-iodine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H23IN2O6

Molecular Weight

502.3 g/mol

IUPAC Name

3-[6-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C19H23IN2O6/c20-5-6-26-7-8-27-9-10-28-14-1-2-15-13(11-14)12-22(19(15)25)16-3-4-17(23)21-18(16)24/h1-2,11,16H,3-10,12H2,(H,21,23,24)

InChI Key

OTGXRHVQVDOJKI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)OCCOCCOCCI

Origin of Product

United States

Evolution of Ligand Induced Protein Degradation Modalities in Chemical Biology

Ligand-induced protein degradation has emerged as a revolutionary strategy in chemical biology and drug discovery, offering the ability to eliminate specific proteins from cells rather than merely inhibiting their function. nih.govnih.gov This approach hijacks the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS). rsc.org The evolution of this field has seen the development of various modalities, most notably proteolysis-targeting chimeras (PROTACs) and molecular glue degraders. nih.govicr.ac.uk

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker. mdpi.com One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. mdpi.com This induced proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome. mdpi.com This catalytic mechanism allows for the use of substoichiometric amounts of the degrader to achieve significant protein knockdown. nih.gov

Molecular glues, on the other hand, are smaller molecules that induce a novel protein-protein interaction between an E3 ligase and a target protein, effectively "gluing" them together. rsc.orgnih.gov This leads to the ubiquitination and subsequent degradation of the target protein. rsc.org The discovery that immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its derivatives function as molecular glues has been a major breakthrough in the field. rsc.org

The development of these degradation technologies has provided powerful tools for basic research, allowing for precise temporal and spatial control over protein levels to study their function. nih.gov Furthermore, TPD strategies are being actively pursued for therapeutic purposes, with the potential to target proteins previously considered "undruggable." nih.gov The continuous evolution of these modalities involves expanding the repertoire of E3 ligases that can be recruited and refining the design of degraders for improved selectivity and efficacy. nih.govtandfonline.com

Cereblon Crbn As a Key E3 Ubiquitin Ligase in Targeted Protein Degradation Mechanisms

Cereblon (CRBN) has emerged as a pivotal E3 ubiquitin ligase in the field of targeted protein degradation. nih.govresearchgate.net It functions as the substrate receptor component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. rsc.orgmdpi.comresearchgate.net This complex plays a crucial role in the cell's natural protein degradation processes by recognizing specific substrates for ubiquitination and subsequent destruction by the proteasome. researchgate.netcellsignal.com

The significance of CRBN in targeted protein degradation was highlighted by the discovery that it is the direct target of immunomodulatory drugs (IMiDs) such as thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide. rsc.orgnih.gov These drugs bind to CRBN and modulate its substrate specificity, leading to the recruitment and degradation of proteins that are not its natural targets, referred to as neosubstrates. rsc.orgtandfonline.com This "molecular glue" mechanism has been instrumental in the therapeutic effects of IMiDs. rsc.orgnih.gov

The ability of IMiDs to recruit neosubstrates to the CRL4^CRBN^ complex has been harnessed in the development of proteolysis-targeting chimeras (PROTACs). mdpi.comresearchgate.net In these constructs, a derivative of an IMiD serves as the E3 ligase-binding element, which is then linked to a ligand for a specific protein of interest. mdpi.com This brings the target protein into close proximity with the CRL4^CRBN^ complex, leading to its ubiquitination and degradation. mdpi.com The tractability and well-characterized nature of CRBN have made it one of the most widely utilized E3 ligases in the design of PROTACs. mdpi.comnih.gov

Lenalidomide and Its Derivatives As Molecular Probes for Crbn Mediated Interactions

Lenalidomide (B1683929), a derivative of thalidomide (B1683933), is a well-established immunomodulatory drug that functions as a molecular glue, binding to Cereblon (CRBN) to induce the degradation of specific neosubstrates. medchemexpress.comresearchgate.net This inherent ability to modulate the CRBN E3 ligase complex has made lenalidomide and its derivatives invaluable tools for studying CRBN-mediated protein degradation. researchgate.netbiorxiv.org By modifying the lenalidomide scaffold, researchers can create a variety of chemical probes to investigate the intricacies of the CRBN pathway. researchgate.netrsc.org

These probes can be designed with several purposes in mind. For instance, photo-affinity-labeled lenalidomide analogs have been developed to identify new cellular targets of the drug. biorxiv.org These probes can be activated by light to form a covalent bond with nearby proteins, allowing for their isolation and identification. biorxiv.org Such studies have not only confirmed known targets like IKZF1 and CRBN itself but have also led to the discovery of novel interacting proteins, such as the eukaryotic translation initiation factor 3 subunit i (eIF3i). biorxiv.orgnih.gov

Furthermore, lenalidomide derivatives can be synthesized with linkers to create building blocks for proteolysis-targeting chimeras (PROTACs). medchemexpress.comsigmaaldrich.com These derivatives, which retain their ability to bind to CRBN, can be conjugated to ligands for other proteins of interest, thereby directing the CRBN E3 ligase to degrade those specific targets. medchemexpress.com The modular nature of this approach allows for the systematic exploration of protein degradation and the development of highly selective degraders. nih.gov Modifications to the lenalidomide core, such as at the 6-position, have been shown to influence neosubstrate selectivity, offering a strategy to fine-tune the degradation profile of these probes. researchgate.net

Rationale for Radioiodinated Conjugates in Investigating Protein Degradation Pathways

Strategic Design Considerations for the this compound Conjugate

The architecture of this compound is a result of careful consideration of the roles of its constituent parts. The selection of the lenalidomide scaffold, the incorporation of a polyethylene (B3416737) glycol (PEG) linker, and the inclusion of an iodine isotope are all critical to its function.

Selection of Lenalidomide Scaffold for Specific CRBN Engagement

Lenalidomide is a well-established immunomodulatory drug that exerts its effects by binding to the Cereblon (CRBN) protein. scielo.org.zaunimelb.edu.au CRBN is a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, which is involved in the degradation of specific proteins. scielo.org.za The binding of lenalidomide to CRBN modulates the substrate specificity of this E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates like the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma, or casein kinase 1A1 (CK1α) in del(5q) myelodysplastic syndrome. nih.govnih.gov

The interaction between lenalidomide and CRBN is highly specific and is primarily mediated by the glutarimide (B196013) ring of lenalidomide. scielo.org.za This interaction acts as a "molecular glue," stabilizing the complex between CRBN and its neo-substrates. nih.gov Specifically, lenalidomide hinders water accessibility at the CRBN-CK1α interface, which strengthens key hydrogen bonds and enhances the stability of the ternary complex. nih.govacs.org This targeted engagement of CRBN makes the lenalidomide scaffold an ideal component for directing the entire conjugate to cells expressing this protein.

Design and Role of Polyethylene Glycol (PEG) Linkers in Conjugate Stability and Biodistribution

A Polyethylene Glycol (PEG) linker is incorporated into the design of this compound to connect the lenalidomide scaffold to the iodine isotope. PEG linkers are widely used in drug conjugates due to their favorable properties. creative-biolabs.comaxispharm.com

Key functions of the PEG linker include:

Improved Pharmacokinetics and Biodistribution: PEGylation, the process of attaching PEG chains, can prolong the circulation half-life of a molecule by protecting it from enzymatic degradation and reducing clearance by the immune system. biochempeg.comnih.gov This leads to improved biodistribution and can enhance the accumulation of the conjugate at the target site. koreascience.kr The length and configuration of the PEG linker can be tuned to optimize these pharmacokinetic properties. researchgate.net

Reduced Immunogenicity: PEG chains can shield the conjugate from the immune system, reducing the likelihood of an immune response. axispharm.comadcreview.com

In this compound, a 3-unit PEG linker is utilized, providing a balance of flexibility and length to ensure the proper functioning of both the lenalidomide and iodine moieties. medchemexpress.comdcchemicals.comszabo-scandic.com

Incorporation of Iodine Isotope for Radiotracer Applications

The inclusion of an iodine isotope allows this compound to be used as a radiotracer for imaging and therapeutic applications. Several radioactive isotopes of iodine are used in medicine, with the choice of isotope depending on the specific application. mdpi.com

IsotopeHalf-lifePrimary EmissionsPrimary Application
¹²³I 13.22 hoursGamma (159 keV)SPECT Imaging
¹²⁴I 4.18 daysPositron, GammaPET Imaging
¹²⁵I 59.4 daysGamma (35.5 keV), X-rayPreclinical research, brachytherapy
¹³¹I 8.02 daysBeta, Gamma (364 keV)Therapy, SPECT Imaging

Table 1: Properties of Medically Relevant Iodine Isotopes mdpi.comwikipedia.orgresearchgate.net

The gamma emissions from isotopes like ¹²³I and ¹³¹I are suitable for Single Photon Emission Computed Tomography (SPECT), while the positron emission from ¹²⁴I allows for Positron Emission Tomography (PET) imaging. mdpi.com The beta emissions from ¹³¹I are used for therapeutic purposes, as they can destroy targeted cells. wikipedia.org The longer half-life of some iodine isotopes is advantageous as it allows for more diverse synthetic methods and use in facilities without an on-site cyclotron. mdpi.com The process of incorporating a radioactive iodine isotope into a molecule is known as radioiodination.

Precursor Synthesis Methodologies for Lenalidomide-PEG3 Moiety

The synthesis of the Lenalidomide-PEG3 moiety, the precursor to the final iodinated compound, involves complex organic chemistry techniques. The goal is to efficiently construct the molecule with the desired connectivity and stereochemistry.

Multi-component Reaction Approaches in Complex Molecule Synthesis

Multi-component reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a complex product. nih.govfrontiersin.orgnumberanalytics.com This approach offers several advantages over traditional linear synthesis, including:

Increased Efficiency: MCRs reduce the number of reaction steps and purification stages, saving time and resources. frontiersin.orgnumberanalytics.com

Molecular Diversity: A wide range of products can be generated from a common set of starting materials, which is beneficial for creating libraries of compounds for screening. frontiersin.orgjocpr.com

Atom Economy: MCRs often incorporate most of the atoms from the reactants into the final product, minimizing waste. numberanalytics.com

Well-known MCRs include the Ugi and Passerini reactions. nih.govnumberanalytics.com While specific MCRs for the direct synthesis of the entire Lenalidomide-PEG3 precursor are not detailed in the provided context, the principles of MCRs are highly relevant to the efficient construction of complex molecules like this. For instance, an Ugi reaction could theoretically be employed to assemble a core structure which is then further elaborated to the final precursor. frontiersin.orgrsc.org

Chemoselective Linker Integration via Alkylation or Click Chemistry

The integration of the PEG linker to the lenalidomide scaffold requires a chemoselective reaction, meaning the reaction occurs at a specific functional group without affecting other reactive groups in the molecule. mdpi.comacs.org Two common methods for this are alkylation and click chemistry.

Alkylation: This involves the reaction of an alkylating agent (containing a leaving group) with a nucleophile (like an amine or thiol). csic.esnih.gov For example, the synthesis of a related compound, lenalidomide-PEG4-propargyl, involves the reaction of a lenalidomide precursor with a PEG4 linker containing a reactive group. Bis-alkylation strategies have also been developed for protein conjugation, where a linker bridges two thiol groups. ucl.ac.uk

Click Chemistry: This refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups and reaction conditions. The most common example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows for the precise and efficient connection of two molecules that have been functionalized with an azide (B81097) and an alkyne group, respectively. nih.gov Click chemistry is widely used in the synthesis of antibody-drug conjugates and other complex biomolecules. symeres.com For the synthesis of the Lenalidomide-PEG3 precursor, one part of the molecule could be synthesized with an azide and the other with an alkyne, and they could then be joined using a click reaction.

Radioiodination Strategies for this compound

The introduction of a radioactive iodine isotope onto the this compound molecule is a critical step in developing it as a radiotracer for imaging or therapeutic applications. Radioiodination strategies typically involve the reaction of a precursor molecule with a radioiodide species. A prevalent method is electrophilic aromatic substitution, where an electrophilic form of radioiodine is generated from sodium radioiodide using an oxidizing agent like hydrogen peroxide, N-halosuccinimides, or peracids. core.ac.uk Another approach is the isotopic exchange reaction, where an existing stable iodine atom on the molecule is swapped for a radioactive one, although this method may not yield products with high specific activity. researchgate.net For a molecule like this compound, which already contains an iodine atom, this could be a potential pathway. The choice of strategy depends on the desired radiochemical yield, purity, and the stability of the starting material under the reaction conditions. core.ac.uk

The selection of an iodine radioisotope is dictated by the intended application of the final radiolabeled compound. core.ac.uk There are 37 known isotopes of iodine, but only a few are routinely used in nuclear medicine and biomedical research. nih.govnih.gov

Iodine-123 (¹²³I): This isotope is primarily used for diagnostic imaging with Single Photon Emission Computed Tomography (SPECT). core.ac.uk It has a relatively short half-life, which is advantageous for patient studies, and it emits gamma rays that are ideal for imaging. nih.gov

Iodine-125 (¹²⁵I): With a long half-life of 59.4 days, ¹²⁵I is not typically used for in-vivo imaging in humans due to the prolonged radiation exposure. nih.gov However, its long half-life and low-energy photon emission make it highly suitable for preclinical research, including studies on pharmacokinetics, metabolism, and biodistribution, as well as in vitro laboratory assays. nih.govnih.gov

Iodine-131 (¹³¹I): This isotope is unique in that it emits both beta particles and gamma rays. nih.gov The beta emission allows for targeted radiotherapy of cancers, while the gamma emission can be used for imaging, albeit with lower resolution compared to ¹²³I. nih.gov Its dual function makes it a "theranostic" agent.

The table below summarizes the key properties of these common iodine radioisotopes.

IsotopeHalf-LifePrimary EmissionPrimary EnergyPrimary Application
Iodine-123 (¹²³I) 13.2 hoursGamma (γ)159 keVDiagnostic Imaging (SPECT) core.ac.uk
Iodine-125 (¹²⁵I) 59.4 daysGamma (γ)35 keVPreclinical Research, In-vitro Assays nih.gov
Iodine-131 (¹³¹I) 8.02 daysBeta (β⁻), Gamma (γ)606 keV (β⁻), 364 keV (γ)Radiotherapy, Imaging nih.gov

The production of radioiodinated tracers can be streamlined and made more reliable through the use of automated synthesis modules. mdpi.com These systems offer a robust and efficient method for labeling compounds, ensuring consistent quality and minimizing radiation exposure to laboratory personnel. mdpi.com

The development of an automated process for a tracer like this compound would likely be adapted from established procedures for other radioiodinated compounds. For example, the automated synthesis of [¹³¹I]FP-CIT and [¹³¹I]β-CIT has been successfully implemented on a commercially available Scintomics GRP synthesis module using disposable single-use cassettes. mdpi.com Such a process involves programming the synthesizer to handle all steps, including the addition of the precursor, the radioiodine, oxidizing agents, and subsequent purification. mdpi.com Purification is a critical step, often accomplished using solid-phase extraction (SPE) cartridges, such as a C-18 Sep-Pak, which effectively removes free radioiodine and other impurities. mdpi.com The implementation of an automated system can achieve high radiochemical yields and purities (often >75% yield and >98% purity) within a short synthesis time, typically under an hour. mdpi.com

Isotopic Selection and Considerations (e.g., Iodine-123, Iodine-125, Iodine-131)

Radiochemical Purity and Stability Assessment of the Conjugate

Ensuring the high radiochemical purity (RCP) and stability of the final radiolabeled conjugate is essential before its use in any application. mdpi.com Radiochemical impurities, such as free radioiodine, can lead to inaccurate imaging results or unnecessary radiation dose to non-target tissues like the thyroid and stomach. nih.govmdpi.com

Radiochemical Purity (RCP): The RCP is the percentage of the total radioactivity in the sample that is present in the desired chemical form. core.ac.uk It is a critical quality control parameter, with a purity of at least 90-95% generally considered acceptable for radiopharmaceuticals. mdpi.comresearchgate.net Purity is commonly assessed using chromatographic techniques. Methods like paper electrophoresis or thin-layer chromatography (TLC) can effectively separate the labeled compound from impurities based on differences in charge or polarity. nih.gov

Stability Assessment: The stability of the radioiodinated conjugate must be evaluated under various storage conditions to determine its shelf-life. nih.gov This is typically done by storing the purified product at different temperatures (e.g., -20°C, 2-8°C, and room temperature) and measuring its RCP at several time points. nih.gov For example, a study on [¹³¹I]Iodine-α-mangostin found that the compound maintained an RCP above 90% for three days when stored at -20°C, but its purity decreased more rapidly at higher temperatures. nih.gov The stability of the carbon-iodine (C-I) bond is a key consideration, as in-vivo deiodination can compromise the utility of a tracer. nih.gov The chemical structure influences this stability; iodine attached to sp² carbons (like in iodoarenes) is generally more stable than when attached to sp³ carbons. nih.govmdpi.com

Ligand-Cereblon Binding Dynamics and Structural Analysis

The binding of lenalidomide and its derivatives to Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase, is a critical event in the mechanism of action of these molecules. researchgate.netnih.govnih.gov This interaction is enantioselective and occurs within a tryptophan cage pocket in the C-terminal thalidomide-binding domain (TBD) of CRBN. biorxiv.org The glutarimide moiety of the lenalidomide component is essential for this binding. biorxiv.org

Structural studies, including X-ray crystallography, have been instrumental in elucidating the binding mode of lenalidomide to CRBN. nih.govnih.govbiorxiv.org These studies reveal that the lenalidomide molecule fits into a pocket on the surface of CRBN, and this binding event alters the surface of CRBN, creating a new interface for the recruitment of substrate proteins. nih.gov Molecular modeling and molecular dynamics simulations have further explored the stability and dynamics of the lenalidomide-CRBN complex, providing insights into the conformational changes that occur upon binding. chemrxiv.orgelifesciences.org The stability of this binary complex is a prerequisite for the subsequent formation of a productive ternary complex. elifesciences.org

Induced Proximity and Neosubstrate Recruitment by this compound via CRBN

The formation of a ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is a cornerstone of PROTAC-mediated protein degradation. unisa.itresearchgate.netnih.gov Lenalidomide-based PROTACs, which incorporate the this compound moiety, function by inducing proximity between a target protein and the CRL4^CRBN^ E3 ligase complex. unisa.itoncotarget.combinasss.sa.cr The lenalidomide portion of the PROTAC binds to CRBN, while the other end of the PROTAC, connected via the PEG3 linker, binds to the target protein. acs.org This bridging action facilitates the ubiquitination of the target protein by the E3 ligase, marking it for degradation by the proteasome. unisa.itnih.gov

Quantitative Assessment of Degradation of Known Lenalidomide Neosubstrates (e.g., IKZF1, IKZF3, CK1α)

Lenalidomide is known to induce the degradation of specific proteins, termed neosubstrates, by altering the substrate specificity of the CRL4^CRBN^ E3 ligase. researchgate.netnih.govnih.govnih.gov Key among these neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and casein kinase 1α (CK1α). researchgate.netoncotarget.comnih.govresearchgate.netdrugbank.comnih.gov The degradation of these proteins is central to the therapeutic effects of lenalidomide in certain cancers. researchgate.netnih.govnih.gov

Quantitative proteomic studies have demonstrated that lenalidomide treatment leads to the selective ubiquitination and subsequent degradation of IKZF1 and IKZF3. drugbank.comnih.gov This degradation can be observed within hours of treatment. oncotarget.com The degradation of IKZF1 and IKZF3 is a direct consequence of their recruitment to the CRL4^CRBN^ complex, an interaction that is stabilized by lenalidomide. nih.gov Similarly, lenalidomide induces the ubiquitination and degradation of CK1α by the CRL4^CRBN^ E3 ligase. researchgate.netexlibrisgroup.comcapes.gov.brnih.gov This effect is particularly relevant in the context of myelodysplastic syndrome (MDS) with a 5q deletion, where cells are haploinsufficient for the gene encoding CK1α. researchgate.netexlibrisgroup.comcapes.gov.br

Table 1: Lenalidomide-Induced Neosubstrate Degradation

Neosubstrate Effect of Lenalidomide Associated Disease Context
IKZF1 (Ikaros) Induces ubiquitination and degradation. nih.govdrugbank.comnih.gov Multiple Myeloma nih.govdrugbank.com
IKZF3 (Aiolos) Induces ubiquitination and degradation. nih.govdrugbank.comnih.gov Multiple Myeloma nih.govdrugbank.com
CK1α (Casein Kinase 1α) Induces ubiquitination and degradation. researchgate.netexlibrisgroup.comcapes.gov.brnih.gov Myelodysplastic Syndrome (del(5q)) researchgate.netexlibrisgroup.comcapes.gov.br

Identification of Novel CRBN-Mediated Interactions and Substrates (e.g., eIF3i)

Beyond the well-established neosubstrates, research has sought to identify novel proteins whose interaction with CRBN is modulated by lenalidomide and its derivatives. Chemical proteomics approaches, utilizing probes such as photo-lenalidomide, have been employed to capture and identify new targets. biorxiv.org One such study identified the eukaryotic translation initiation factor 3 subunit i (eIF3i) as a novel protein that is directly labeled by a photo-lenalidomide probe. biorxiv.org The study showed that eIF3i forms a complex with CRBN in the presence of lenalidomide. biorxiv.org However, unlike IKZF1 and IKZF3, eIF3i was not found to be ubiquitinated or degraded, suggesting that not all proteins recruited to the CRBN complex by these molecules are marked for degradation. biorxiv.org

Influence of the PEG3 Linker on Ternary Complex Formation and Stability

The linker component of a PROTAC plays a crucial role in its efficacy, influencing the formation and stability of the ternary complex. frontiersin.orgacs.org The length, composition, and flexibility of the linker are critical determinants of whether a productive ternary complex can form, allowing for efficient ubiquitination of the target protein. acs.orgfrontiersin.org Polyethylene glycol (PEG) chains are frequently used as linkers in PROTAC design due to their flexibility and hydrophilicity. frontiersin.orgbiochempeg.com

The PEG3 linker in this compound provides a specific length and degree of flexibility that can impact the orientation of the target protein relative to the E3 ligase. chemrxiv.org This orientation is critical for presenting lysine (B10760008) residues on the target protein's surface to the E2 ubiquitin-conjugating enzyme, which is recruited by the E3 ligase. elifesciences.org An optimal linker facilitates favorable protein-protein interactions between the target and the E3 ligase, which can lead to positive cooperativity in ternary complex formation. frontiersin.org Conversely, a linker that is too short or too long, or that has an inappropriate chemical composition, can result in steric clashes or unfavorable interactions, hindering the formation of a stable and productive ternary complex. researchgate.net

Computational Modeling and Simulation of Molecular Interactions

Computational approaches are increasingly being used to accelerate the design and optimization of PROTACs by predicting the structure and stability of the ternary complex. unisa.itchemrxiv.org

In Silico Prediction of Protein-PROTAC-E3 Ligase Ternary Complex Structures

A variety of computational methods are employed to model the three-dimensional structure of the ternary complex formed by the target protein, the PROTAC, and the E3 ligase. unisa.itchemrxiv.orgacs.orgnih.gov These methods often begin with the known crystal structures of the individual components: the target protein bound to its ligand (the "warhead" of the PROTAC) and the E3 ligase bound to its ligand (in this case, the lenalidomide portion). nih.gov

Protein-protein docking algorithms are then used to predict the possible interaction interfaces between the target protein and the E3 ligase. unisa.itacs.org The PROTAC molecule, with its flexible linker, is then modeled into these docked structures. unisa.it Molecular dynamics (MD) simulations are frequently used to refine these models and to assess the stability and dynamics of the predicted ternary complexes. chemrxiv.orgelifesciences.org These simulations can provide insights into the conformational changes that occur upon complex formation and can help to identify the most energetically favorable and stable ternary complex structures. chemrxiv.orgresearchgate.net Such computational models are valuable tools for understanding the structure-activity relationships of PROTACs and for guiding the rational design of new and more effective degraders. unisa.itnih.gov

Table 2: Compound Names

Compound Name
This compound
Lenalidomide
Ikaros (IKZF1)
Aiolos (IKZF3)
Casein Kinase 1α (CK1α)
eIF3i
Cereblon (CRBN)
Thalidomide (B1683933)
Pomalidomide

Molecular Dynamics Simulations for Elucidating Binding Affinity and Conformational Dynamics

There are no specific molecular dynamics (MD) simulation studies published for the this compound conjugate. However, MD simulations are a critical computational tool used extensively to understand the behavior of related PROTAC molecules and the ternary complexes they form. biorxiv.orgnih.govchemrxiv.org

Researchers apply MD simulations to:

Predict Ternary Complex Stability: Simulations can model the interactions between a PROTAC, its target protein, and the E3 ligase (like Cereblon). This helps in understanding the stability and conformational arrangement of the resulting ternary complex, which is crucial for successful protein degradation. biorxiv.org

Analyze Linker Flexibility and Conformation: The linker, in this case, a PEG3 chain, plays a pivotal role. MD simulations are used to study the linker's flexibility and how it influences the PROTAC's ability to adopt a "productive" conformation—one that brings the target protein and E3 ligase into the correct orientation for ubiquitination. biorxiv.orgnih.govexplorationpub.com The simulations can reveal how different linkers affect the essential motions of the entire degradation machinery. biorxiv.org

Estimate Binding Affinity: While experimental methods like Isothermal Titration Calorimetry (ITC) provide direct measurements of binding affinity (KD), computational methods such as MD simulations can be used to calculate the free energy of binding, offering a theoretical estimation of affinity. researchgate.net For lenalidomide itself, ITC data shows a binding affinity for the Cereblon thalidomide-binding domain (CRBN TBD) with a dissociation constant (KD) in the micromolar range. researchgate.net

For a hypothetical MD simulation of this compound, researchers would typically model the PROTAC, the Cereblon E3 ligase, and the specific target protein. The simulation would track atomic movements over time to predict the most stable conformations and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Table 1: Representative Binding Affinities of Lenalidomide and Analogs to Cereblon (CRBN) This table presents data for lenalidomide and related compounds to provide context, as specific data for this compound is unavailable.

CompoundCRBN ConstructMethodDissociation Constant (K D)Reference
LenalidomideCRBN TBDITC19 µM researchgate.net
LenalidomideCRBN-DDB1ITC0.6 µM researchgate.net
ThalidomideCRBN-DDB1ITC~250 nM nih.gov
PomalidomideCRBN-DDB1ITC~157 nM nih.gov

Structure-Activity Relationship (SAR) Studies of Lenalidomide Conjugates with Varying Linker Parameters

Specific structure-activity relationship (SAR) studies for this compound are not documented in the scientific literature. SAR studies on PROTACs are typically performed on the final degrader molecule, not the intermediate ligand-linker conjugate. These studies systematically modify the linker's length, composition, and attachment point to optimize the degradation potency and selectivity of the final PROTAC. nih.gov

Key findings from general SAR studies on lenalidomide-based PROTACs include:

Linker Length and Composition: The nature of the linker is a critical determinant of a PROTAC's efficacy. The most common motifs are polyethylene glycol (PEG) and alkyl chains. explorationpub.com SAR studies have shown that both linker length and atomic composition significantly affect the potency of the PROTAC. nih.govexplorationpub.com For example, in some systems, replacing an alkyl chain with a PEG linker of equivalent length can inhibit activity, suggesting that the incorporation of oxygen atoms can be detrimental to forming a stable ternary complex. explorationpub.com

Linker Rigidity: Increasing linker rigidity, for instance by substituting flexible PEG units with aromatic rings, can impair degradation potency. This suggests that a certain degree of flexibility is necessary for the PROTAC to adopt the optimal conformation for ternary complex formation. explorationpub.com

Attachment Point: The position where the linker is attached to the lenalidomide scaffold is crucial. While attachment at the 4-amino position is common, studies have explored modifications at other positions. For example, modifying the 6-position of lenalidomide has been shown to enhance selectivity for certain neosubstrates. nih.gov A synthetic methodology has been developed for the chemoselective alkylation of the aryl amine in lenalidomide using alkyl iodides, providing access to a library of linkers for SAR studies. explorationpub.com

In Vitro Cellular Assays for Target Engagement and Degradation Potency

This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the lenalidomide moiety, which serves as a ligand for the cereblon (CRBN) E3 ubiquitin ligase, connected to a three-unit polyethylene glycol (PEG) linker that terminates in an iodine atom. medchemexpress.commedchemexpress.eu This structure is designed for use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins. medchemexpress.comgoogle.com The lenalidomide component recruits the CRBN E3 ligase, while the iodine provides a reactive site for conjugation to a ligand that binds a target protein. unisa.it The evaluation of such a compound, and the PROTACs derived from it, begins with rigorous in vitro assays to confirm its mechanism of action.

The primary function of a lenalidomide-based PROTAC is to induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system. Quantitative proteomics is an essential tool to verify this activity and to assess off-target effects across the entire proteome. This is typically done using techniques like multiplexed tandem mass tag (TMT) mass spectrometry. researchgate.net

The parent compound, lenalidomide, is known to induce the degradation of specific "neosubstrates," primarily the lymphoid transcription factors IKZF1 and IKZF3, and casein kinase 1α (CK1α), by recruiting them to the CRL4-CRBN E3 ligase complex. biorxiv.orgnih.govnih.gov When evaluating a PROTAC built from this compound, proteomics would be used to confirm the degradation of the intended target protein while also profiling its effect on these native lenalidomide neosubstrates. Researchers have shown that modifications to the lenalidomide structure can alter this neosubstrate profile, making comprehensive profiling critical. nih.gov

For example, studies on lenalidomide have demonstrated its ability to significantly downregulate a specific set of proteins. In Jurkat cells treated with lenalidomide, quantitative proteomics identified the significant degradation of at least six proteins. researchgate.net A key finding in the field is that while some lenalidomide-recruited proteins like IKZF1 are degraded, others like the eukaryotic translation initiation factor 3 subunit i (eIF3i) can form a stable complex with CRBN and lenalidomide without being degraded. biorxiv.orgbiorxiv.org This highlights the importance of proteomics to distinguish between degradation and mere complex formation.

Below is an example of data that would be generated in such a study, illustrating the typical protein degradation profile observed for the parent compound, lenalidomide.

Protein TargetCell LineObserved EffectSignificance
IKZF1 (Ikaros)Multiple Myeloma (MM.1S)DegradationKnown neosubstrate, essential for anti-myeloma activity. biorxiv.orgnih.gov
IKZF3 (Aiolos)Multiple MyelomaDegradationKnown neosubstrate, contributes to immunomodulatory effects. nih.gov
CK1α (Casein Kinase 1α)5q MDS cell linesDegradationKey target in myelodysplastic syndromes with 5q deletion. nih.govnih.gov
eIF3iHEK293TForms complex with CRBN, but not degradedDemonstrates that CRBN engagement does not always lead to degradation. biorxiv.orgbiorxiv.org

To confirm that the degradation activity of a PROTAC derived from this compound is dependent on the intended E3 ligase, specific assays are employed. These experiments are crucial to verify the mechanism of action and rule out non-specific cytotoxicity. The activity of lenalidomide and its derivatives is mediated by its binding to cereblon (CRBN), the substrate receptor for the CRL4-CRBN E3 ubiquitin ligase. nih.govnih.gov

A common method is to perform cell-based target engagement assays. nih.gov These can be conducted without genetic modification and are transferable across different cell types, allowing for the evaluation of a ligand's ability to bind CRBN within a cellular environment. nih.gov Another approach involves using CRISPR-Cas9 genome-wide screens in a lenalidomide-sensitive cell line. nih.gov Such screens can identify the complete cellular machinery required for the drug's activity. Studies have confirmed that in addition to CRBN itself, components of the cullin-RING ligase neddylation pathway and specific E2 ubiquitin-conjugating enzymes (e.g., UBE2D3 and UBE2G1) are essential for efficient lenalidomide-induced protein degradation. nih.gov

To demonstrate selectivity, degradation assays can be run in parallel in normal (wild-type) cells and in cells where the CRBN gene has been knocked out. The loss of degradation activity in CRBN-knockout cells provides strong evidence that the PROTAC's effect is CRBN-dependent.

The key components for ligase-dependent activity are summarized below.

ComponentFunctionAssay for Validation
Cereblon (CRBN)Substrate receptor of the CRL4 E3 ligase; binds the lenalidomide moiety. nih.govCRISPR-Cas9 knockout studies; Cell-based target engagement assays. nih.govnih.gov
Cullin 4A (CUL4A)Scaffold protein of the E3 ligase complex. nih.govNeddylation analysis via Western blot. nih.gov
UBE2MRegulator of cullin-RING ligase neddylation. nih.govCRISPR-Cas9 functional screen. nih.gov
UBE2D3 / UBE2G1E2 ubiquitin-conjugating enzymes that prime and extend ubiquitin chains on the target protein. nih.govCRISPR-Cas9 functional screen. nih.gov

Quantitative Proteomics for Comprehensive Protein Degradation Profiling

In Vivo Preclinical Studies: Biodistribution and Imaging Potential

Following in vitro validation, preclinical in vivo studies are conducted to understand the compound's behavior in a whole organism. For a molecule like this compound, which can be radiolabeled, these studies focus on its distribution, pharmacokinetics, and potential for use in medical imaging.

Standard preclinical animal models, typically rodents such as mice, are used to evaluate the biodistribution and efficacy of new therapeutic agents. google.comnih.gov For cancer-related research, immunodeficient mice (e.g., SCID or BALB/c nude mice) are often used to host human tumor xenografts. google.comnih.gov To study a PROTAC derived from this compound, a relevant human cancer cell line that expresses the target protein would be implanted into these mice.

The iodine atom in this compound makes it suitable for radiolabeling with a radioactive isotope of iodine, such as Iodine-123, Iodine-124, Iodine-125, or Iodine-131. openmedscience.comnih.govresearchgate.net This transforms the molecule into a radiopharmaceutical, enabling its visualization within the body using non-invasive imaging techniques. This "theranostic" approach allows for both diagnosis (imaging) and therapy. openmedscience.comresearchgate.net

The primary imaging modalities for such a radioconjugate would be:

Single Photon Emission Computed Tomography (SPECT): Used with gamma-emitting isotopes like Iodine-123 and Iodine-131. SPECT cameras detect the emitted gamma rays to create a 3D image of the radiotracer's distribution. openmedscience.comnih.govlemerpax.com

Positron Emission Tomography (PET): Used with positron-emitting isotopes like Iodine-124. PET provides high-resolution images by detecting pairs of gamma rays produced during positron annihilation. openmedscience.comnih.govlemerpax.com

These imaging studies provide dynamic, spatiotemporal data on where the compound accumulates, how long it remains in specific tissues (like the tumor), and its routes of clearance from the body. nih.govmdpi-res.com

Pharmacokinetic (PK) studies measure how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body over time. For a radioconjugate of this compound, these studies would be conducted in animal models by measuring radioactivity in blood, urine, feces, and various tissues at different time points after administration. nih.govresearchgate.net

While specific PK data for this compound is not available, data from its parent compound, lenalidomide, provides a baseline. researchgate.net The inclusion of the PEG3 linker is expected to modify these properties significantly. PEGylation is a common strategy used to improve the pharmaceutical properties of a molecule, often by increasing its size and hydrophilicity. uni-muenchen.de This typically leads to a longer plasma half-life, reduced renal clearance, and potentially altered tissue distribution compared to the non-PEGylated parent compound. researchgate.net

The following table shows published pharmacokinetic parameters for the parent compound, lenalidomide, in mice, which would serve as a benchmark for evaluating the modified compound. researchgate.net

Pharmacokinetic Parameters of Lenalidomide in Mice researchgate.net
ParameterValue (at 10 mg/kg IV dose)Description
Bioavailability (Oral)60-75%The fraction of the oral dose that reaches systemic circulation.
Bioavailability (IP)90-105%The fraction of the intraperitoneal dose that reaches systemic circulation.
Brain PenetrationDetectable only after IV dosingIndicates limited ability to cross the blood-brain barrier.
Tissue DistributionDose-dependent, with atypical distribution in spleenThe compound does not distribute evenly across all tissues.

Radiopharmaceutical Imaging Modalities for Spatiotemporal Localization

Assessment of Off-Target Interactions and Systemic Selectivity

The preclinical evaluation of novel therapeutic and diagnostic agents requires a thorough assessment of their potential for off-target interactions and their systemic selectivity. For a modified compound such as this compound, these evaluations are critical to understanding its potential for unintended biological effects and its distribution throughout the body. While specific preclinical data for this compound is not available in the public domain, we can infer potential considerations based on the known pharmacology of lenalidomide and its analogs.

Lenalidomide's primary molecular target is the E3 ubiquitin ligase protein, cereblon (CRBN). nih.gov The binding of lenalidomide to CRBN alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, which are not typically targeted by CRBN. nih.gov These neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are key mediators of lenalidomide's anti-myeloma effects. nih.gov

However, the use of CRBN ligands can also result in the degradation of other proteins, which can be considered off-target effects. For instance, the degradation of other zinc-finger transcription factors and proteins like GSPT1 can occur. The modification of the lenalidomide structure, such as the addition of a PEG3-iodine moiety, has the potential to alter the binding affinity for CRBN and its subsequent interactions with neosubstrates.

The introduction of a PEG (polyethylene glycol) linker can influence a molecule's solubility, size, and flexibility. In the context of proteolysis-targeting chimeras (PROTACs) that often use lenalidomide or its derivatives as the CRBN-binding component, the linker plays a crucial role in the formation of a stable ternary complex between the target protein, the PROTAC, and CRBN. vulcanchem.com An improperly designed linker can affect the efficiency and selectivity of this process. For this compound, the PEG3 linker could potentially alter its interaction with CRBN and, consequently, its neosubstrate degradation profile.

Furthermore, modifications to the phthalimide (B116566) ring of lenalidomide are known to be critical for the selectivity of neosubstrate degradation. While the PEG3-iodine moiety is attached to a different part of the molecule, any conformational changes it induces could indirectly affect the phthalimide ring's presentation to CRBN, potentially leading to a different spectrum of degraded proteins.

Systemic selectivity would be influenced by the physicochemical properties conferred by the PEG3-iodine group. PEGylation generally increases the hydrodynamic radius and can alter the biodistribution and clearance of a molecule. Studies with radiolabeled lenalidomide have shown that it is primarily eliminated through the kidneys. nih.gov The addition of a PEG linker might shift the elimination pathway or alter the tissue distribution. For an iodinated compound, particularly one designed for imaging purposes (e.g., with a radioactive isotope of iodine), its distribution would be of primary interest. Preclinical imaging studies, such as SPECT or PET, would be necessary to determine its uptake in target tissues versus off-target organs. For instance, SPECT imaging has been used to evaluate the biodistribution of other radiolabeled molecules. researchgate.net

A hypothetical assessment of off-target interactions could involve screening this compound against a panel of receptors, enzymes, and ion channels to identify any unintended binding. Additionally, proteomic studies could compare the protein degradation profiles of cells treated with lenalidomide versus those treated with this compound to identify any unique off-target neosubstrate degradation.

Table 1: Hypothetical Off-Target Binding Profile of this compound (Note: This table is for illustrative purposes only and is not based on experimental data for this specific compound.)

Target ClassRepresentative TargetsThis compound Binding Affinity (IC50/Ki)
Primary Target Cereblon (CRBN)Expected in nM range
Known Neosubstrates IKZF1, IKZF3Indirectly assessed via degradation
Potential Off-Target Neosubstrates GSPT1, Other ZNF proteinsIndirectly assessed via degradation
Receptor Panel Adrenergic, Dopaminergic, Serotonergic ReceptorsExpected > 10 µM
Enzyme Panel Kinases, ProteasesExpected > 10 µM
Ion Channel Panel Sodium, Potassium, Calcium ChannelsExpected > 10 µM

Comparative Analysis with Non-Radiolabeled Lenalidomide Probes

A comparative analysis of this compound with its non-radiolabeled counterpart (Lenalidomide-PEG3) and the parent compound, lenalidomide, is essential to understand the impact of the iodine atom and the PEG linker on the compound's biological activity.

The primary point of comparison would be the binding affinity to CRBN. It is crucial to determine if the modifications alter the affinity, as this could have downstream effects on the degradation of neosubstrates. While some lenalidomide derivatives have shown increased potency, others may have reduced activity. nih.gov For example, modifications at the 6th position of the phthalimide ring have been shown to control neosubstrate selectivity. researchgate.net

The anti-proliferative activity in cancer cell lines, particularly multiple myeloma cells, would be another key comparative measure. One would expect that if the binding to CRBN and subsequent degradation of IKZF1 and IKZF3 are maintained or enhanced, the anti-proliferative effects would be similar to or greater than those of lenalidomide. Conversely, if the modifications hinder CRBN binding, a decrease in potency would be observed. Studies on other lenalidomide derivatives have shown a range of anti-proliferative activities. nih.gov

Immunomodulatory effects, such as the stimulation of T-cell proliferation and cytokine production (e.g., IL-2), are another hallmark of lenalidomide's activity. ausl.re.it A comparative analysis would involve assessing these activities to see if the PEGylated and iodinated analog retains these properties.

The introduction of the PEG3 linker and the iodine atom would also be expected to alter the physicochemical properties of the molecule. This could affect its solubility, cell permeability, and metabolic stability. PEGylation is often used to improve the pharmacokinetic profile of drugs. vulcanchem.com Therefore, a comparison of the pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) between this compound and lenalidomide would be critical. Studies with radiolabeled lenalidomide have provided a baseline for its pharmacokinetic profile in humans. nih.gov

Table 2: Hypothetical Comparative Biological Activity (Note: This table is for illustrative purposes only and is not based on experimental data for this specific compound.)

ParameterLenalidomideNon-Radiolabeled Lenalidomide-PEG3This compound
CRBN Binding Affinity (Kd) ~50 nMPotentially alteredPotentially altered
IKZF1/IKZF3 Degradation (DC50) ~100 nMPotentially alteredPotentially altered
Anti-Proliferative Activity (IC50 in MM.1S cells) ~50 nMPotentially alteredPotentially altered
IL-2 Production (EC50) ~20 nMPotentially alteredPotentially altered
Aqueous Solubility LowPotentially increasedPotentially increased
In vivo Half-life ~3 hours (human)Potentially increasedPotentially increased

Advanced Methodologies and Future Research Directions

Integration of Lenalidomide-PEG3-Iodine in Multi-Modal Imaging Strategies for Comprehensive Biological Insight

The integration of this compound into multi-modal imaging (MMI) strategies presents a powerful approach to gaining a more comprehensive understanding of biological processes. MMI combines different imaging techniques to simultaneously visualize and quantify various aspects of tissue and cellular function, such as tissue identification, localization, metabolic activity, and molecular discovery. nih.gov By combining the specificity of a radiolabeled probe like this compound for its target, CRBN, with other imaging modalities, researchers can obtain a more complete picture of the tumor microenvironment and its response to therapy.

For instance, combining positron emission tomography (PET) or single-photon emission computed tomography (SPECT) using an iodine-labeled Lenalidomide-PEG3 tracer with magnetic resonance imaging (MRI) or computed tomography (CT) can provide both functional and anatomical information. nih.gov This could enable the precise localization of CRBN-expressing tumors and the monitoring of changes in CRBN levels in response to treatment. Furthermore, the use of fluorescently-tagged versions of this probe could facilitate intravital microscopy studies, offering real-time visualization of probe distribution and target engagement at the cellular level within a living organism. nih.gov This multi-faceted imaging approach holds the potential for earlier cancer detection, more accurate molecular tracking, and real-time monitoring of disease progression. nih.gov

Continued Development of Advanced Computational Models for Rational Design of PROTAC/Molecular Glue Radiotracers

The rational design of effective Proteolysis-Targeting Chimeras (PROTACs) and molecular glue degraders is a complex challenge. rsc.org Computational modeling has emerged as a critical tool to accelerate and improve this process. rsc.orgresearchgate.net These models can help predict the formation of the ternary complex (E3 ligase-PROTAC-target protein), a key step for successful protein degradation. nih.gov

Future research will focus on developing more sophisticated computational tools, including machine learning (ML) and deep learning (DL) models, to predict the degradation activity of novel PROTACs and molecular glues. rsc.orgresearchgate.netarxiv.org These models can analyze vast datasets to identify key structural features that influence efficacy and selectivity. arxiv.org For radiotracer design, these models can be adapted to predict not only target engagement and degradation but also the pharmacokinetic properties of the radiolabeled compound. By integrating structural biology data, biophysical characterization, and computational simulations, researchers can guide the structure-aided design of more potent and selective radiotracers. researchgate.net The goal is to create predictive models that streamline the design process, reducing the need for extensive empirical screening and facilitating the rapid development of optimized radiopharmaceuticals. arxiv.org

Exploration of Novel Linker Chemistries and Lengths for Optimized Radiotracer Performance and Biodistribution

Future research will involve the systematic exploration of a wide range of linker chemistries and lengths to optimize the properties of Lenalidomide-based radiotracers. This includes investigating different types of linkers, such as polyethylene (B3416737) glycol (PEG), hydrocarbon chains, and amino acid sequences, to modulate the hydrophilicity and pharmacokinetics of the resulting conjugate. researchgate.netamericanpharmaceuticalreview.com For example, studies have shown that the length of a PEG linker can influence the therapeutic index of an antibody-drug conjugate by affecting its hydrophobicity and the distance between the antibody and the payload. americanpharmaceuticalreview.com Similarly, the optimal linker length for a given radiotracer can enhance tumor uptake while minimizing accumulation in non-target tissues. acs.org By systematically varying the linker, researchers can fine-tune the properties of this compound to achieve improved imaging contrast and therapeutic efficacy. acs.orgaxispharm.com

Linker FeaturePotential Impact on Radiotracer PerformanceSource
Length Affects distance between targeting molecule and reporter, influencing target binding and steric hindrance. Can impact tumor uptake and clearance. diva-portal.orgacs.org
Composition (e.g., PEG, amino acids) Modulates hydrophilicity, solubility, and biodistribution. Can influence clearance pathways (renal vs. hepatobiliary). researchgate.netamericanpharmaceuticalreview.com
Flexibility Influences the ability of the radiotracer to adopt an optimal conformation for target binding. diva-portal.org
Charge Can affect non-specific binding and overall biodistribution. snmjournals.org

Application of Labeled Probes to Investigate Mechanisms of Resistance in CRBN-Mediated Protein Degradation Pathways

Resistance to therapies involving CRBN-mediated protein degradation, such as those using immunomodulatory drugs (IMiDs) like lenalidomide (B1683929), is a significant clinical challenge. mdpi.com Understanding the mechanisms of resistance is crucial for developing strategies to overcome it. Labeled probes, such as a radiolabeled or fluorescently tagged this compound, can be invaluable tools in these investigations.

One major mechanism of resistance is the downregulation or mutation of CRBN, which prevents the drug from engaging its target. mdpi.comnih.gov Labeled probes can be used to quantify CRBN levels in resistant cells and patient samples, potentially serving as a biomarker to predict response or resistance to therapy. nih.gov Furthermore, these probes can be used in cellular and preclinical models to study how CRBN expression and function change as resistance develops. By comparing CRBN levels and probe binding in sensitive versus resistant cell lines, researchers can elucidate the specific molecular changes that lead to drug resistance. nih.govnih.gov Deep mutational scanning approaches, which systematically evaluate the impact of all possible mutations in CRBN, can be combined with labeled probes to identify specific mutations that confer resistance. nih.govbiorxiv.org

Resistance MechanismHow Labeled Probes Can Be AppliedSource
CRBN Downregulation Quantify CRBN protein levels in cells and tissues to correlate with drug sensitivity. nih.gov
CRBN Mutations Assess binding of the probe to different CRBN mutants to determine the impact on drug engagement. nih.govbiorxiv.org
Altered Ternary Complex Formation Investigate the formation of the drug-induced complex in resistant vs. sensitive models. biorxiv.orgcemm.at

Utilization of this compound as a Chemical Biology Tool to Elucidate CRBN Biology in Diverse Physiological and Pathological Contexts

Beyond its potential as a radiotracer for imaging, this compound can serve as a powerful chemical biology tool to explore the diverse functions of CRBN. nih.gov Chemical probes that can selectively interact with and report on the presence and activity of a protein are essential for dissecting its role in complex biological systems. nih.govrsc.org

By using a labeled version of this compound, researchers can track the localization and dynamics of CRBN in different cell types and tissues under various physiological and pathological conditions. This can help to answer fundamental questions about CRBN's normal biological functions, which are not yet fully understood. For instance, such probes could be used to identify novel CRBN-interacting proteins and substrates, expanding our knowledge of the CRBN-E3 ligase complex. researchgate.net Furthermore, by applying these tools to disease models, researchers can investigate the role of CRBN in a wide range of pathologies beyond cancer, potentially uncovering new therapeutic opportunities. nih.gov

Addressing Challenges and Fostering Innovations in Radiopharmaceutical Synthesis of Complex Conjugates

The synthesis of complex radiopharmaceutical conjugates like this compound presents several challenges. frontiersin.orgnumberanalytics.com These include the need for efficient and reproducible radiolabeling methods, particularly given the often short half-lives of medically relevant radioisotopes. numberanalytics.comcrbgroup.com The multi-step synthesis of such conjugates requires careful control and coordination to ensure high purity and specific activity of the final product. crbgroup.com

Future innovations in this area will focus on developing novel synthetic strategies to streamline the production of complex radiopharmaceuticals. frontiersin.org This includes the development of new bifunctional chelators and bioconjugation chemistries that allow for milder and more efficient radiolabeling conditions. rsc.orgsnmjournals.org Automation of the synthesis process is also a key area of development, which can improve reproducibility and facilitate the production of these agents under Good Manufacturing Practice (GMP) conditions. rsc.org Addressing these synthetic challenges will be crucial for the successful clinical translation of novel radiotracers and radiotherapeutics. snmjournals.org

Q & A

Basic Research Questions

Q. How can researchers characterize the stability and degradation profile of Lenalidomide-PEG3-iodine in aqueous solutions?

  • Methodological Approach : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to monitor structural integrity under varying pH, temperature, and light conditions. Accelerated stability studies (e.g., 40°C/75% relative humidity) can simulate long-term storage, while spectroscopic methods (UV-Vis, FTIR) track degradation byproducts. Include controls with pure lenalidomide and PEG3-iodine to distinguish compound-specific degradation pathways .

Q. What are the critical parameters for designing in vitro assays to evaluate the cytotoxicity of this compound?

  • Methodological Approach : Optimize cell line selection (e.g., hematologic vs. solid tumor models), exposure time (48–72 hours), and concentration gradients (nM to µM ranges). Use MTT or ATP-based viability assays with appropriate normalization to account for PEG3-iodine’s potential solvent effects. Validate results with flow cytometry for apoptosis/necrosis markers (e.g., Annexin V/PI) .

Q. How should researchers address conflicting data on this compound’s pharmacokinetic (PK) properties across preclinical models?

  • Methodological Approach : Conduct species-specific PK studies (rodent vs. non-rodent) with LC-MS quantification of plasma/tissue concentrations. Compare bioavailability metrics (Cmax, AUC) under different administration routes (oral vs. intravenous). Use physiologically based pharmacokinetic (PBPK) modeling to reconcile interspecies variability and predict human PK profiles .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in this compound’s mechanism of action (MoA) across heterogeneous tumor microenvironments?

  • Methodological Approach : Employ single-cell RNA sequencing (scRNA-seq) to map transcriptional changes in tumor and stromal cells post-treatment. Combine with CRISPR-Cas9 screens to identify genetic modifiers of drug response. Validate findings using 3D co-culture models mimicking tumor-immune interactions .

Q. How can researchers optimize the PEG3 linker length and iodine conjugation chemistry to enhance target specificity while minimizing off-target effects?

  • Methodological Approach : Synthesize derivatives with variable PEG linker lengths (PEG1–PEG6) and iodine isotopes (e.g., ¹²⁵I vs. ¹³¹I). Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinity to cereblon (CRBN), the primary target of lenalidomide. Compare off-target binding via proteome-wide thermal shift assays (TSA) .

Q. What statistical methods are recommended for analyzing dose-response synergies between this compound and immunomodulatory agents (e.g., checkpoint inhibitors)?

  • Methodological Approach : Apply the Chou-Talalay combination index (CI) method to quantify synergistic, additive, or antagonistic effects. Use Bayesian hierarchical models to account for inter-patient variability in clinical datasets. Validate with in vivo syngeneic models measuring tumor infiltrating lymphocyte (TIL) profiles .

Q. How should researchers design longitudinal studies to assess the risk of secondary malignancies or autoimmune sequelae in long-term this compound exposure?

  • Methodological Approach : Integrate genomic instability assays (e.g., micronucleus formation, γ-H2AX foci) with immune profiling (e.g., T-cell receptor sequencing). Use retrospective cohort analyses of clinical trial data (e.g., NCT identifiers from ClinicalTrials.gov ) to correlate treatment duration with adverse event rates. Apply machine learning to identify high-risk patient subgroups .

Methodological Best Practices

  • Literature Review : Conduct scoping reviews (per Arksey & O’Malley’s framework) to map preclinical and clinical evidence gaps . Prioritize studies using validated bioanalytical methods (e.g., EMA/FDA-compliant assays) .
  • Data Validation : Replicate key findings across independent labs using standardized protocols (e.g., NIH Rigor and Reproducibility guidelines) .
  • Ethical Compliance : Ensure pseudonymized data storage with audit trails (per GDPR/HIPAA) and disclose conflicts of interest (e.g., Celgene-sponsored trials) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.